2-methyl-octahydro-1H-isoindol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBWVLMVXUPBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of the 2 Methyl Octahydro 1h Isoindol 5 Amine System
Foundational Strategies for the Construction of the Octahydro-1H-isoindole Core
The assembly of the fundamental octahydro-1H-isoindole ring system is the primary challenge in the synthesis of its derivatives. This fused bicyclic structure, which combines a five-membered and a six-membered ring, can be approached through several powerful synthetic methodologies, including cyclization, cycloaddition, and reductive amination reactions.
Cyclization Reactions in Saturated Isoindole Ring Formation
Intramolecular cyclization reactions provide a direct route to the fused ring system of the octahydro-1H-isoindole core. These strategies typically involve forming one of the rings onto a pre-existing cyclic precursor. One such advanced approach is the intramolecular C–H amination, which forges a C-N bond at a remote, unactivated C-H position to construct complex aza-cycles. acs.org This type of reaction can be promoted by synergistic activation from light and heat, allowing for the formation of bridged bicyclic amines from suitable acyclic or monocyclic precursors. acs.org
Another powerful strategy involves tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, the isoindole core can be generated through the condensation of primary amines with o-diacylbenzenes, which, although leading to aromatic isoindoles, establishes the fundamental connectivity. beilstein-journals.org For the saturated octahydro system, a related approach could involve the cyclization of a suitably substituted cyclohexane precursor bearing two reactive functionalities, such as halides or tosylates, with a primary amine or ammonia to form the pyrrolidine ring.
Application of Diels-Alder Reactions in Octahydroisoindole (B159102) Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly effective and stereocontrolled method for forming six-membered rings. researchgate.netmasterorganicchemistry.com This makes it exceptionally well-suited for constructing the cyclohexene ring that serves as a direct precursor to the saturated cyclohexane portion of the octahydroisoindole core.
In a typical application, the reaction would involve a diene and a dienophile containing a nitrogen atom, which will become part of the pyrrolidine ring. The intramolecular variant of the Diels-Alder reaction is particularly powerful, as it forms both rings of the bicyclic system in a single, highly controlled step. researchgate.net The stereochemistry of the resulting fused ring system is a key consideration. The reaction generally proceeds through a highly ordered transition state, which dictates the final stereochemical outcome. researchgate.netmasterorganicchemistry.com The formation of cis-fused octahydroisoindoles is often favored due to the kinetic preference for the endo transition state in the cycloaddition process. masterorganicchemistry.comyoutube.com
| Diene Component | Dienophile Component | Reaction Type | Key Outcome |
| 1-Amino-1,3-butadiene derivative | Alkene tethered to the nitrogen | Intramolecular | Forms a cis-fused octahydroquinoline, an analogue of the isoindole system. researchgate.net |
| Furan tethered to an indole (B1671886) | Indole double bond | Intramolecular | Strategy for the synthesis of complex alkaloids containing fused ring systems. researchgate.net |
| α,β-Unsaturated carbonyl compounds | Alkenes | Intermolecular | A powerful method for constructing functionalized 3,4-dihydropyrans, which are oxygen-containing analogues. nih.gov |
Reductive Amination Approaches to Octahydro-1H-isoindol-5-amine Precursors
Reductive amination, also known as reductive alkylation, is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction proceeds in two main stages: the formation of an imine or enamine intermediate from the reaction of a carbonyl with an amine, followed by the reduction of this intermediate to the corresponding saturated amine. libretexts.orgyoutube.com This methodology can be applied to construct the pyrrolidine ring of the isoindole system.
A plausible synthetic route would start with a cyclohexane derivative bearing two carbonyl groups, for example, cyclohexane-1,2-dicarbaldehyde. The reaction of this dialdehyde with a primary amine or ammonia would lead to the formation of a bicyclic imine intermediate, which can then be reduced in situ to the octahydro-1H-isoindole core. A wide variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered with other methods. masterorganicchemistry.com
Regioselective Functionalization and Derivatization of the Octahydro-1H-isoindol-5-amine Scaffold
Once the core bicyclic structure is established, the next phase of the synthesis involves the precise installation of the required functional groups: the methyl group at the nitrogen atom (N2) and the amine group at the C5 position of the cyclohexane ring.
Introduction of the Methyl Group at the N2-Position
The introduction of a methyl group onto the secondary nitrogen of the octahydro-1H-isoindole ring is a standard N-methylation reaction. Several methods are available to achieve this transformation efficiently. One of the most common is a form of reductive amination, where the secondary amine is treated with formaldehyde (or its trimer, paraformaldehyde) in the presence of a reducing agent. nih.govresearchgate.net Formic acid can serve as both the C1 source (via formaldehyde) and the reducing agent in the Eschweiler-Clarke reaction, though other reducing agents like sodium triacetoxyborohydride are also highly effective and offer mild reaction conditions. nih.govresearchgate.net
Alternatively, other methylating agents can be used. Dimethylsulfoxide (DMSO) in the presence of formic acid has been identified as a low-toxicity and catalyst-free system for the N-methylation of a broad range of amines. liv.ac.uk Iridium complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been shown to catalyze the N-methylation of amines using methanol as the C1 source. acs.org
| Methylating Agent | Reducing Agent / Catalyst | Conditions | Notes |
| Formalin (Formaldehyde) | Sodium triacetoxyborohydride | Liquid-assisted grinding (mechanochemical) | Rapid, efficient, and solvent-free procedure with high yields. nih.gov |
| Methanol | Iridium(I)-NHC Complex | Cesium carbonate base, 110-150°C | Catalytic system with good conversions and high selectivity for mono-N-methylation. acs.org |
| Dimethylsulfoxide (DMSO) | Formic Acid | 150°C, pressure tube | A novel, green, and practical method that avoids toxic catalysts. liv.ac.uk |
Stereoselective Installation of the Amine Group at the C5-Position
The final step is the introduction of the amine functionality at the C5 position of the cyclohexane ring. Achieving this with stereocontrol is crucial. A common and effective strategy is to first introduce a ketone at the C5 position, creating a 2-methyl-octahydro-1H-isoindol-5-one intermediate. This ketone can then be converted to the desired amine via reductive amination.
The reductive amination of the C5-ketone with ammonia or a protected amine equivalent (like hydroxylamine, followed by reduction of the oxime) would yield the 5-amino product. mdpi.com The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the choice of reducing agent. The hydride reagent will typically approach from the less sterically hindered face of the molecule, leading to a predictable diastereomer. For bicyclic systems, this often results in the formation of one major stereoisomer. Asymmetric catalysis, using chiral catalysts or auxiliaries, can be employed to achieve high enantioselectivity in the formation of chiral amines from ketones. acs.orgresearchgate.net For example, chiral anion phase-transfer catalysis and enamine catalysis have been combined for the asymmetric functionalization of cyclohexanones. acs.orgnih.gov Such advanced methods could be adapted to control the stereochemistry at the C5 position during the amination step.
Transformations of the Amine Functionality (e.g., acylation, alkylation)
The primary amine at the C-5 position of the 2-methyl-octahydro-1H-isoindole core is a versatile functional handle for a variety of chemical transformations, most notably acylation and alkylation. These reactions allow for the introduction of a wide range of substituents, enabling the systematic modification of the compound's physicochemical properties.
Acylation: The amine functionality readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or anhydrides under basic conditions. This transformation converts the primary amine into a secondary amide, altering its hydrogen bonding capacity, polarity, and basicity. The reaction is typically high-yielding and tolerates a broad scope of acylating agents, from simple aliphatic to complex aromatic and heterocyclic systems.
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, this can lead to the formation of secondary or tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a controlled method for synthesizing secondary amine derivatives.
These fundamental transformations are crucial for the derivatization of the 2-methyl-octahydro-1H-isoindol-5-amine scaffold, as summarized in the following table.
| Transformation | Reagent Class | Product Functional Group | Typical Conditions |
| Acylation | Acyl Chloride (R-COCl) | Secondary Amide | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., DCM, THF) |
| Acylation | Acid Anhydride ((RCO)₂O) | Secondary Amide | Base (e.g., Triethylamine), Aprotic Solvent |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO) | Secondary/Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid Catalyst |
Advanced Synthetic Techniques for Octahydro-1H-isoindole Analogues
The synthesis of octahydro-1H-isoindole derivatives, particularly those with defined stereochemistry, often requires sophisticated synthetic strategies to control the formation of the bicyclic core and the installation of functional groups.
Enantioselective Synthetic Routes for Chiral Octahydro-1H-isoindol-5-amine Derivatives
Control of stereochemistry is paramount for applications in pharmacology and materials science. Two primary strategies are employed for the synthesis of enantiopure octahydro-1H-isoindole derivatives: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach involves building the chiral scaffold from achiral or enantiopure starting materials using stereoselective reactions. For instance, an enantiopure cis-fused octahydroisoindolone can be synthesized from C2-symmetric chiral 1,2-cyclohexanedicarboxylic anhydride. acs.org The anhydride is first opened with methanol, and the resulting carboxylic acid is selectively reduced to a hydroxymethyl ester. acs.org Subsequent steps can elaborate this chiral intermediate into the desired octahydroisoindole core with full stereochemical control. acs.org Modern methods, such as copper-catalyzed asymmetric cyclizative aminoboration, have also been developed for related N-heterocycles and represent a powerful strategy for accessing chiral scaffolds. nih.gov
Chiral Resolution: This classic method involves separating a racemic mixture of the target compound. wikipedia.org For amines, this is commonly achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orggoogle.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual enantiomers of the amine. wikipedia.orgtcichemicals.com
| Strategy | Description | Example |
| Asymmetric Synthesis | Building the chiral molecule from an achiral or chiral starting material using stereocontrolled reactions. | Synthesis from (3aR,7aR)-1,2-cyclohexanedicarboxylic anhydride to control the cis-ring fusion stereochemistry. acs.org |
| Chiral Resolution | Separating a racemic mixture by converting the enantiomers into separable diastereomers. | Formation of diastereomeric salts with (+)-tartaric acid, followed by fractional crystallization. wikipedia.org |
Fragment-Oriented Synthesis (FOS) for Scaffold Elaboration
Fragment-Oriented Synthesis (FOS) is a strategy used in drug discovery to explore chemical space by building upon a core molecular scaffold, or fragment. The octahydro-1H-isoindole framework is an excellent candidate for FOS due to its rigid, three-dimensional structure. nih.govrsc.orgresearchgate.net Unlike flat, aromatic systems, saturated bicyclic scaffolds like this provide defined vectors for substituent placement in three-dimensional space, which can lead to improved binding selectivity and properties. nih.govresearchgate.net
In this context, this compound serves as a starting fragment. The amine functionality is a key point for elaboration ("growth vector"), allowing for the attachment of various chemical moieties through reactions like acylation and alkylation. This systematic elaboration generates a library of analogues, each presenting a different set of functional groups to a biological target, thereby facilitating the exploration of structure-activity relationships (SAR). The related octahydroisoindolone scaffold has been explored as a basis for designing enzyme inhibitors, highlighting the utility of this bicyclic core in fragment-based approaches. mdpi.com
Application of Metal-Catalyzed Reactions in Octahydroisoindole Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for constructing and functionalizing complex molecules like octahydroisoindoles. mdpi.comnih.gov
Scaffold Synthesis: Metal-catalyzed reactions are instrumental in forming the bicyclic core. For example, catalytic hydrogenation of an isoindole or isoindolinone precursor over catalysts like palladium, platinum, or rhodium can yield the saturated octahydroisoindole ring system. Intramolecular cyclization reactions, often catalyzed by palladium or rhodium, can be used to construct the five-membered nitrogen-containing ring onto a pre-existing six-membered carbocycle.
Scaffold Functionalization: Transition metals are also key for introducing functionality. Palladium-catalyzed C-H activation is a powerful tool for directly functionalizing the carbocyclic ring. researchgate.net Furthermore, cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to install the C-5 amine group onto a suitably pre-functionalized (e.g., halogenated) octahydroisoindole scaffold.
| Reaction Type | Metal Catalyst | Purpose |
| Catalytic Hydrogenation | Pd, Pt, Rh | Saturation of an aromatic or partially saturated precursor to form the octahydro- core. |
| Intramolecular Cyclization | Pd, Rh | Formation of the bicyclic ring system from an acyclic precursor. |
| C-H Functionalization | Pd, Ru | Direct installation of functional groups onto the carbocyclic ring. researchgate.netresearchgate.net |
| Cross-Coupling | Pd, Cu | Installation of the amine group or other substituents onto a pre-functionalized scaffold. |
Chemical Reactivity Profiling of the Octahydro-1H-isoindol-5-amine Framework
The chemical reactivity of the octahydro-1H-isoindol-5-amine framework is dominated by the two nitrogen atoms and the saturated carbocyclic skeleton. Understanding its reactivity, particularly towards oxidation, is crucial for predicting metabolic pathways and potential degradation products.
Oxidation Pathways of the Octahydro-1H-isoindole Ring System
Oxidation can occur at two primary locations: the tertiary nitrogen atom of the isoindole ring and the C-H bonds of the carbocyclic ring.
N-Oxidation: The tertiary amine within the bicyclic system is susceptible to oxidation by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. chim.itlibretexts.org This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's polarity and steric profile. The oxidation of isoindolines to isoindole N-oxides is a well-established transformation. chim.it
C-H Oxidation: The saturated carbocyclic portion of the molecule can also undergo oxidation, typically yielding hydroxylated derivatives. In biological systems, this type of alicyclic hydroxylation is often carried out by cytochrome P450 enzymes. pharmaxchange.info Chemically, this can be achieved with strong oxidizing agents. Oxidation is expected to occur preferentially at positions alpha to the ring nitrogen or at the bridgehead carbons due to electronic activation. Bioinspired catalytic systems, such as those using quinone/metal complexes or Mn(III) porphyrins, have been shown to effect the aerobic oxidation of saturated N-heterocycles. nih.govresearchgate.net
| Site of Oxidation | Oxidizing Agent | Potential Product |
| Tertiary Ring Nitrogen | H₂O₂, m-CPBA | This compound N-oxide |
| Carbocyclic Ring (C-H) | Strong Oxidants, Biocatalysts | Hydroxylated derivatives (e.g., at C-4, C-6, C-7) |
Reduction Reactions of Amine and Ring Substituents
The fully saturated nature of the octahydroisoindole core in This compound means the carbocyclic ring is not susceptible to reduction under standard catalytic hydrogenation conditions. The focus of reduction reactions would primarily be on any additional functional groups that might be present on the ring system or modifications of the existing amine group.
In the absence of other reducible functional groups, the primary amine at the C-5 position is already in its most reduced state. However, it could potentially undergo reductive amination with aldehydes or ketones to yield the corresponding secondary or tertiary amines. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Hypothetical Reductive Amination Reactions:
| Reactant | Reagent | Product |
| Formaldehyde | NaBH₃CN, Acetic Acid | 2-methyl-N,N-dimethyloctahydro-1H-isoindol-5-amine |
| Acetone | NaBH(OAc)₃ | N-isopropyl-2-methyloctahydro-1H-isoindol-5-amine |
| Benzaldehyde | H₂, Pd/C | N-benzyl-2-methyloctahydro-1H-isoindol-5-amine |
This table presents hypothetical reactions and has not been validated by experimental data for the specified compound.
Nucleophilic and Electrophilic Substitution Reactions on the Saturated Isoindole Core
The saturated carbocyclic framework of the octahydroisoindole system is generally unreactive towards both nucleophilic and electrophilic substitution reactions under typical conditions. The high pKa of the C-H bonds makes deprotonation and subsequent nucleophilic attack difficult. Similarly, the absence of a π-system renders the ring inert to standard electrophilic aromatic substitution protocols.
Reactions involving the substituents are more plausible. The primary amine at the C-5 position is a nucleophilic center and can readily participate in nucleophilic substitution reactions. For instance, it can be acylated by acid chlorides or anhydrides, or alkylated by alkyl halides.
Hypothetical Nucleophilic Reactions at the Amine Group:
| Reagent | Reaction Type | Product |
| Acetyl Chloride | Acylation | N-(2-methyloctahydro-1H-isoindol-5-yl)acetamide |
| Methyl Iodide | Alkylation | 2-methyl-N-methyloctahydro-1H-isoindol-5-amine |
| Benzenesulfonyl Chloride | Sulfonylation | N-(2-methyloctahydro-1H-isoindol-5-yl)benzenesulfonamide |
This table presents hypothetical reactions and has not been validated by experimental data for the specified compound.
Electrophilic substitution directly on the saturated carbon atoms of the isoindole core is highly unlikely. Any potential electrophilic attack would likely target the lone pair of the tertiary amine within the isoindole ring, leading to the formation of a quaternary ammonium salt, or the primary amine at the C-5 position.
Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 2 Methyl Octahydro 1h Isoindol 5 Amine and Its Analogues
Exploration of Molecular Target Interactions of Octahydro-1H-isoindole Derivatives
Enzymatic Inhibition and Activation Studies
A review of scientific literature did not yield specific studies focused on the direct inhibition of Prolyl Oligopeptidase (POP) by 2-methyl-octahydro-1H-isoindol-5-amine or its close analogues. Research on POP inhibitors has primarily centered on other chemical classes, such as cyanopyrrolidine-based compounds and various peptidomimetics. ub.edunih.gov
There is currently a lack of specific research investigating the role of simple octahydro-1H-isoindole analogues as inhibitors of Lanosterol Synthase (LSS). The development of LSS inhibitors has focused on other structural motifs, and the potential for the octahydro-1H-isoindole scaffold in this context remains unexplored in the available literature.
Derivatives of the octahydro-1H-isoindole scaffold have been investigated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. These saturated bicyclic amino acids serve as conformationally restricted analogues of proline, a key structural component of many established ACE inhibitors like enalaprilat.
The core concept of this research involves replacing the proline moiety in known ACE inhibitors with bicyclic structures such as octahydroindole-2-carboxylic acid and octahydroisoindole-1-carboxylic acid. This substitution aims to enhance potency and explore new structure-activity relationships by introducing greater lipophilicity and structural rigidity.
Structure-Activity Relationship (SAR) Insights:
The inhibitory activity of these compounds is highly dependent on the stereochemistry of the bicyclic ring system and its ability to correctly orient the crucial carboxyl and N-alkyl groups within the ACE active site. The bicyclic structure serves to mimic the C-terminal carboxylate of ACE substrates.
Key findings from research indicate that incorporating octahydroisoindole-1-carboxylic acid in place of proline can yield inhibitors with potency comparable to or greater than first-generation drugs like captopril (B1668294) and enalapril, both in vitro and in vivo. For instance, a series of N-(1-(S)-carboxy-3-phenylpropyl)-L-alanyl derivatives incorporating various bicyclic amino acids demonstrated potent ACE inhibition. The data shows that the precise arrangement of atoms in the bicyclic system is critical for effective interaction with the zinc ion and surrounding amino acid residues in the enzyme's active site. Large, hydrophobic heterocyclic rings are generally found to increase potency.
The table below presents the in vitro inhibitory concentrations (IC50) for a selection of ACE inhibitors containing saturated bicyclic amino acid analogues, demonstrating the impact of the bicyclic structure on potency.
| Compound | Bicyclic Amino Acid Moiety | In Vitro ACE Inhibition (IC50, nM) |
|---|---|---|
| Enalaprilat | L-Proline | 1.2 |
| Analogue 1 | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 0.8 |
| Analogue 2 | (1S,3aR,7aS)-Octahydroisoindole-1-carboxylic acid | 1.0 |
| Analogue 3 | (1R,3aR,7aS)-Octahydroisoindole-1-carboxylic acid | 140 |
The data clearly indicates that the stereochemistry at the 1-position of the octahydroisoindole (B159102) ring system has a profound effect on inhibitory activity, with the (1S) configuration (Analogue 2) being over 100-fold more potent than the (1R) configuration (Analogue 3). This highlights the precise geometric fit required for optimal binding to the ACE active site.
Receptor Binding and Modulation Studies
Detailed investigations specifically linking octahydro-1H-isoindole or octahydro-1H-indole derivatives to allosteric modulation of G Protein-Coupled Receptors (GPCRs) are not prominently featured in the current scientific literature. While allosteric modulation is a significant area of GPCR research, offering potential for greater subtype selectivity, studies have not yet characterized the activity of this particular bicyclic scaffold at allosteric sites on GPCRs. nih.govnih.gov
Serotonin (B10506) Receptor Affinity (5-HT1A, 5-HT2A) of Octahydro-1H-benzo[e]isoindole Imide Systems
While specific studies on the serotonin receptor affinity of octahydro-1H-benzo[e]isoindole imide systems are not extensively available in the current literature, research on related isoindoline (B1297411) and indole (B1671886) derivatives provides valuable insights into their potential interactions with 5-HT1A and 5-HT2A receptors.
Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for therapeutic agents aimed at treating a spectrum of neuropsychiatric disorders. The 5-HT1A receptor is implicated in mood regulation, anxiety, and cognition, while the 5-HT2A receptor plays a role in processes such as learning, memory, and psychosis. ucl.ac.uk
Structure-activity relationship studies on various indole derivatives have demonstrated that modifications to the indole nucleus and its side chains significantly influence binding affinity and selectivity for these serotonin receptor subtypes. For instance, in a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, substitutions on the indole ring were shown to modulate affinity, with the 5-fluoro-substituted compound exhibiting a high affinity (Ki = 1.9 nM) for the 5-HT2C receptor, a closely related subtype. nih.gov Furthermore, studies on aplysinopsin derivatives, which contain an indole moiety, have shown that halogenation of the indole ring can control the preference for 5-HT2A or 5-HT2C receptors. nih.gov
For isoindoline-1,3-dione derivatives, research has indicated that the nature of the substituent attached to the nitrogen atom is a key determinant of serotonin receptor affinity. nih.gov These findings suggest that the rigid structure of the octahydro-1H-benzo[e]isoindole imide system, combined with various substitution patterns, could lead to compounds with significant and potentially selective affinity for 5-HT1A and 5-HT2A receptors. The spatial arrangement of the amine and the aromatic portion of the molecule are critical for receptor recognition and binding.
Dopamine (B1211576) D2 Receptor Interactions of Isoindole Imide Derivatives
The dopamine D2 receptor is a primary target for antipsychotic medications. nih.gov While specific data on the interaction of isoindole imide derivatives with the D2 receptor is limited, the broader class of indole and isoindoline derivatives has been investigated for D2 receptor affinity.
SAR studies on indole-based compounds have revealed that specific structural features are crucial for high-affinity D2 receptor binding. For example, in a series of indole analogues of L-741,626, a known D2 antagonist, the presence of an iodo substituent on a phenyl-piperidinol moiety was pivotal for high-affinity binding and selectivity over the D3 receptor. nih.gov This highlights the importance of specific lipophilic and electronic characteristics in the ligand for effective interaction with the receptor's binding pocket.
Nicotinic Acetylcholine (B1216132) Receptor Interaction by Isoquinoline (B145761) Analogues
Nicotinic acetylcholine receptors (nAChRs) are involved in a wide range of physiological processes and are targets for various therapeutic areas. nih.gov Research on isoquinoline analogues has provided valuable SAR data regarding their interaction with nAChRs.
Studies on aristoquinoline, a quinoline-containing alkaloid, and its derivatives have shown that modifications to the aromatic ring and the alkyl amine influence activity at the α3β4 nAChR subtype. chemrxiv.org For instance, replacing the quinoline (B57606) with substituted phenyl rings can alter potency, with electron-withdrawing groups sometimes leading to improved activity. chemrxiv.org The orientation of the nitrogen atom within the heterocyclic system also plays a crucial role in the interaction with the nAChR binding pocket. nih.gov
These findings suggest that the isoquinoline scaffold can be effectively utilized to develop potent and selective nAChR modulators. The rigid structure of the isoquinoline ring system allows for the precise positioning of substituents to optimize interactions with the receptor.
Modulation of Specific Metabolic Pathways
For example, the metabolism of SPD-304, a 3-alkylindole-containing TNF-alpha antagonist, was found to proceed through dehydrogenation of the indole moiety to form a reactive 3-methyleneindolenine (B1207975) intermediate. nih.gov This intermediate can be trapped by nucleophiles like glutathione. nih.gov Such metabolic pathways are important to consider as they can lead to the formation of potentially toxic reactive metabolites and can also be responsible for drug-drug interactions through the inactivation of metabolizing enzymes like cytochrome P450s. nih.gov
Investigations into isoindoline-integrated polycyclic compounds have also shown their potential to inhibit key metabolic enzymes such as α-glycosidase and α-amylase, suggesting a role in modulating carbohydrate metabolism. mdpi.com The structure-activity relationship in this series indicated that the nature and position of substituents on the isoindoline and attached heterocyclic rings significantly influenced their inhibitory activity. mdpi.com
Investigation of Biological Activities in Cellular and In Vitro Systems
The isoindole and isoindoline scaffolds are present in a variety of biologically active molecules, including those with antiviral properties. jmchemsci.comresearchgate.net
Evaluation of Antiviral Activities of Isoindoline Derivatives
Isoindoline derivatives have been reported to exhibit a broad range of antiviral activities against several human viruses. jmchemsci.comresearchgate.net The antiviral mechanism of these compounds can be diverse, targeting different stages of the viral life cycle.
The general structure of the isoindole framework allows for various modifications, such as linkage, fusion, or substitution with other rings or side chains, which can lead to the development of effective antiviral agents. jmchemsci.comresearchgate.net
Reverse Transcriptase Inhibition
Reverse transcriptase (RT) is a key enzyme for the replication of retroviruses like HIV, making it a prime target for antiviral drugs. mdpi.com Several classes of compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been developed to inhibit this enzyme.
While specific data on this compound is not available, studies on other isoindole derivatives have explored their potential as RT inhibitors. For instance, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides were designed and synthesized as potential HIV-1 NNRTIs. derpharmachemica.com Although the tested compounds showed only weak RT inhibitory activity, this research demonstrates the potential of the isoindole scaffold as a starting point for the design of novel RT inhibitors. derpharmachemica.com The study highlighted that these derivatives can adopt a "butterfly-like" conformation, which is a common feature of many NNRTIs that bind to the allosteric pocket of the HIV reverse transcriptase enzyme. derpharmachemica.com
Further research into the SAR of isoindoline and related heterocyclic systems could lead to the identification of more potent and selective reverse transcriptase inhibitors.
CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiviral drug development. researchgate.netmdpi.com CCR5 antagonists function by blocking this co-receptor on the surface of immune cells like CD4+ T lymphocytes, thereby preventing viral entry. researchgate.net The isoindole framework has been identified as a promising scaffold for developing novel CCR5 antagonists. researchgate.net
While direct studies on this compound as a CCR5 antagonist are not extensively documented in publicly available literature, the broader class of isoindole derivatives has been explored for this activity. researchgate.net For instance, various small molecule CCR5 antagonists have been developed based on different chemical scaffolds, including piperidine (B6355638) and piperazine (B1678402) derivatives. nih.govnih.govnih.gov The research into these related heterocyclic structures provides a basis for the potential design and synthesis of isoindole-based analogues with potent anti-HIV-1 activity. The development of such compounds is part of a larger effort to find new therapeutic agents that can inhibit HIV-1 replication, with numerous small molecule CCR5 antagonists having been reported over the last decade. mdpi.com
Assessment of Anti-inflammatory Properties of Isoindole Derivatives
Isoindole derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. mdpi.com For example, a number of 1,3-diarylisoindole and isoindole-1,3-dione (phthalimide) derivatives have been studied as potent and selective COX-2 inhibitors. researchgate.netarkat-usa.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net
Studies on various 1H-isoindole-1,3(2H)-dione derivatives have shown that these compounds can significantly reduce the expression of COX-2 in stimulated macrophages, confirming their anti-inflammatory potential at a cellular level. nih.gov For example, certain phthalimide (B116566) derivatives with a 4-(4-substituted-piperazinyl)propyl moiety attached to the imide nitrogen have been identified as having anti-inflammatory properties. nih.gov The design of novel isoindole derivatives often draws inspiration from existing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogues of Indoprofen, an NSAID containing an isoindolin-1-one (B1195906) core, have been synthesized and evaluated for their anti-inflammatory effects. mdpi.comarkat-usa.org These studies aim to retain the therapeutic activity while improving the safety profile of the parent compound. researchgate.net
Analysis of Antitumor Activity in Cancer Cell Lines
The isoindole scaffold is a prominent structural motif in the development of new anticancer agents. nih.gov Derivatives of isoindole have shown cytotoxic effects against a variety of human cancer cell lines, and their anticancer activity is highly dependent on the substituents attached to the core structure. nih.govnih.gov
One of the key mechanisms through which isoindole derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death. researchgate.net Research on N-substituted isoindoline-1,3-dione derivatives has demonstrated their ability to induce both apoptosis and necrosis in cancer cells. researchgate.net For example, flow cytometry analysis of Raji cells (a type of lymphoma cell line) treated with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione revealed an increase in apoptotic and necrotic cell populations. researchgate.net
The process of apoptosis is complex and can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. rsc.org Studies on other heterocyclic compounds with anticancer properties have shown that they can activate pro-apoptotic proteins such as Bax and Caspase-3, and down-regulate anti-apoptotic proteins like Bcl-2. rsc.org While the precise apoptotic pathways activated by this compound have yet to be fully elucidated, the existing research on related isoindole structures provides a strong indication that apoptosis induction is a primary mechanism of their anticancer action.
The antiproliferative activity of isoindole derivatives has been extensively evaluated against several cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung adenocarcinoma). nih.goveurekaselect.com Norcantharimides, which are derivatives of norcantharidin (B1212189) and possess an isoindole skeleton, have been a particular focus of these investigations. nih.gov
A study on a series of isoindole derivatives synthesized from 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione demonstrated dose-dependent anticancer activity against these cell lines. nih.goveurekaselect.com The inhibitory concentrations (IC50) were determined, and several compounds showed significant efficacy. For instance, a compound containing both an azide (B81097) and a silyl (B83357) ether group (compound 7 in the study) exhibited a higher inhibitory effect against A549 cells (IC50 = 19.41 µM) than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Furthermore, certain derivatives displayed cell-selective activity, with compounds 9 and 11 being particularly effective against HeLa cells. nih.goveurekaselect.com Another compound (compound 11) showed higher activity than the positive control against C6 cancer cells at a concentration of 100 µM. nih.gov
The following table summarizes the IC50 values of selected isoindole-1,3-dione derivatives against various cancer cell lines from a representative study.
| Compound | HeLa (IC50 µM) | C6 (IC50 µM) | A549 (IC50 µM) |
|---|---|---|---|
| Compound 7 | - | - | 19.41 |
| Compound 9 | Selective Activity | - | - |
| Compound 11 | Selective Activity | - | - |
| 5-FU (Control) | - | - | >25 |
Data sourced from a study on isoindole derivatives. nih.gov The table highlights compounds with notable activity.
Antimicrobial Efficacy Investigations of Octahydro-1H-isoindole Derivatives
The isoindole moiety is a core component of various bioactive molecules that have been evaluated for their antimicrobial properties. derpharmachemica.comresearchgate.net Numerous isoindoline derivatives and their fused heterocyclic systems have been synthesized and tested for their efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. derpharmachemica.comresearchgate.net
The mechanisms of action for these compounds can be diverse, often involving the inhibition of essential bacterial enzymes or processes. derpharmachemica.com For example, some isoindole derivatives function by inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. derpharmachemica.com One notable example is a derivative of 7-isoindolinyl-quinolone-carboxylic acid, which has demonstrated remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa with very low minimum inhibitory concentrations (MICs). derpharmachemica.comresearchgate.net
Other studies have focused on isoindolinones, which have shown promising activity against bacteria such as B. subtilis, S. aureus, and E. coli. derpharmachemica.comresearchgate.net Additionally, hexahydroazeto[2,1-a]isoindol-2(1H)-one has been found to be extremely active against Gram-positive bacteria, including various strains of S. aureus and Staphylococcus epidermidis. derpharmachemica.com While research specifically on the antimicrobial properties of this compound is limited, the broad-spectrum antibacterial activity observed in its structural analogues suggests that this class of compounds holds potential for the development of new antimicrobial agents. researchgate.netderpharmachemica.com
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The biological activity of isoindole derivatives is profoundly influenced by the nature and position of substituents on the isoindole core. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.
For anti-inflammatory activity , SAR studies on indole derivatives have revealed that the specific arrangement of functional groups is key to their interaction with targets like COX enzymes. nih.govresearchgate.net In the design of Indoprofen analogues, for example, the introduction of an aryl group at the C3 position of the isoindole ring was found to be important for COX-2 selectivity, drawing a parallel to the structure of Celecoxib. researchgate.netarkat-usa.org This modification also increases the lipophilicity of the molecule, which can enhance its anti-inflammatory effects. researchgate.net
In the context of antitumor activity , the substituents on the isoindole-1,3(2H)-dione skeleton play a critical role in determining cytotoxicity against cancer cells. nih.gov For example, research has shown that the presence of silyl ether groups (such as -OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups can confer significant anticancer properties. nih.gov A comparative study found that compounds containing both a silyl ether (-OTBDMS) and a bromo group were more potent against Caco-2 and MCF-7 cancer cell lines than the standard drug cisplatin. nih.gov This indicates that a combination of specific functional groups can lead to synergistic effects on anticancer activity.
Regarding antimicrobial efficacy , SAR analysis of isoindole derivatives has provided insights into the structural requirements for potent antibacterial action. For isoindolinones, the presence of a carboxyl functional group appears to be necessary for their antibacterial effects. derpharmachemica.com In the case of indole derivatives linked to other heterocyclic rings like 1,2,4-triazole, the nature of substituents on the phenyl ring has been shown to be important. For instance, the presence of a meta-chlorophenyl group was associated with strong activity against E. coli. nih.gov
While a detailed SAR analysis for this compound itself is not yet available, these findings from its analogues provide a valuable framework for the rational design of new derivatives with enhanced therapeutic properties.
Influence of Substituent Position and Nature on Biological Potency and Selectivity
There is a lack of specific data in the available literature detailing the effects of altering the substituents on the this compound scaffold. In analogous heterocyclic compounds, the nature and position of substituents are known to be critical determinants of biological activity. For instance, in other indole-based structures, the introduction of different functional groups can modulate receptor binding affinity and selectivity. nih.gov It is plausible that modifications to the N-methyl group or the 5-amino group, or the introduction of further substituents on the octahydro-isoindole ring system, would significantly impact the potency and selectivity of these compounds. However, without specific experimental data, any discussion remains speculative.
Stereochemical Requirements for Ligand-Target Recognition
The stereochemistry of bioactive molecules is fundamental to their interaction with biological targets. The octahydro-1H-isoindole core of this compound contains multiple chiral centers, leading to the possibility of several diastereomers and enantiomers. The relative orientation of the substituents will dictate the three-dimensional shape of the molecule and, consequently, its ability to bind to a specific biological target. Stereoselective synthesis and the biological evaluation of individual stereoisomers are essential to elucidate these requirements. researchgate.netrsc.org Research on other cyclic amine derivatives has consistently shown that different stereoisomers can exhibit vastly different biological activities and pharmacological profiles. At present, there are no publicly available studies that have systematically investigated the stereochemical requirements for the biological activity of this compound.
Conformational Preferences and Their Role in Pharmacological Profiles
The conformational flexibility of the octahydro-1H-isoindole ring system is another critical factor influencing its pharmacological properties. The molecule can adopt various chair and boat-like conformations, and the presence of the N-methyl group can influence the conformational equilibrium. researchgate.netutdallas.edunih.govresearchgate.net The preferred conformation in a biological environment will affect the spatial arrangement of key pharmacophoric features, such as the 5-amino group. Understanding these conformational preferences through computational modeling and experimental techniques like NMR spectroscopy is vital for correlating the structure with the observed biological activity. researchgate.netnih.gov Unfortunately, specific conformational analysis studies for this compound are not found in the current body of scientific literature.
Rationalization of Activity Based on Structural Modifications
A rationalization of the biological activity of this compound and its analogs based on structural modifications is contingent on the availability of comparative biological data from a series of related compounds. Such data would allow for the development of a pharmacophore model and a quantitative structure-activity relationship (QSAR) model. mdpi.comresearchgate.net These models are instrumental in understanding the key structural features required for activity and in guiding the design of new, more potent, and selective analogs. The lack of published SAR data for this specific class of compounds makes it impossible to provide a scientifically grounded rationalization of their activity.
Computational Chemistry and Molecular Modeling for 2 Methyl Octahydro 1h Isoindol 5 Amine Research
Ligand-Based Computational Approaches
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to build models that can predict the activity of new, untested compounds.
Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, in a ligand.
For the octahydro-1H-isoindole scaffold, a pharmacophore model can be developed by aligning a series of known active derivatives and extracting the common chemical features responsible for their interaction with a biological target. For instance, a study on a semirigid nicotinic agonist, (+-)-octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide, which is structurally related to the octahydro-isoindole core, highlighted the importance of the spatial arrangement between the nitrogen atom and a carbonyl group for receptor binding. nih.gov A similar approach for 2-methyl-octahydro-1H-isoindol-5-amine and its analogs would involve identifying the critical distances and angles between the amine group, the methylated nitrogen, and other key features of the octahydro-1H-isoindole ring system. This model then serves as a 3D query to screen large compound databases for novel molecules that fit the pharmacophoric requirements, potentially leading to the discovery of new lead compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of novel compounds based solely on their structural properties. nih.govresearchgate.net
To build a QSAR model for derivatives of the octahydro-1H-isoindole scaffold, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed biological activity. researchgate.net
For example, a hypothetical QSAR study on a series of octahydro-1H-isoindole derivatives might yield an equation where activity is positively correlated with lipophilicity and negatively correlated with molecular weight, suggesting that more lipid-soluble, smaller molecules are more potent. Such models are valuable for predicting the activity of unsynthesized derivatives of this compound and for guiding structural modifications to enhance potency. nih.gov
| Compound | Experimental Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Predicted Activity (IC50, µM) |
| Derivative 1 | 2.5 | 2.1 | 250.4 | 2.7 |
| Derivative 2 | 1.8 | 2.4 | 264.4 | 1.9 |
| Derivative 3 | 5.1 | 1.9 | 278.5 | 4.9 |
| Derivative 4 | 0.9 | 2.8 | 276.4 | 1.1 |
| Derivative 5 | 3.3 | 2.2 | 292.5 | 3.5 |
Table 1: Example of a QSAR Data Table. This table illustrates the type of data used in a QSAR study, correlating physicochemical descriptors with biological activity. The data is hypothetical and for illustrative purposes only.
Structure-Based Computational Methodologies
When the 3D structure of the biological target (e.g., a protein or enzyme) is available, structure-based methods can be employed. These techniques use the target's structural information to understand and predict how a ligand will bind and interact with it.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, it is used to predict how a ligand, such as this compound, will bind to the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.
Docking studies on related isoindole derivatives have been successfully used to elucidate their binding mechanisms. For example, in studies of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase, molecular docking revealed that the compounds bind within the enzyme's gorge, primarily through hydrophobic interactions. nih.gov Similarly, docking of isoindole-1,3-dione derivatives into the active site of cyclooxygenase (COX) enzymes helped identify key interactions, such as hydrogen bonds with residues like Arg120 and Tyr355, that are crucial for inhibitory activity. mdpi.com The results are often quantified by a docking score, which estimates the binding affinity, with more negative values typically indicating stronger binding. nih.govmdpi.com
| Compound Series | Target Protein | Best Docking Score (kcal/mol) | Key Interacting Residues |
| 1H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | -8.2 | Tyr70, Tyr121, Trp279 |
| Isoindole-1,3-dione derivatives | Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Val523 |
| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa | -8.2 | Not Specified |
Table 2: Representative Molecular Docking Results for Isoindole Scaffolds. This table summarizes findings from various docking studies on isoindole derivatives, showing their binding affinities and key interactions with their respective protein targets. nih.govmdpi.commdpi.com
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. nih.gov
For a complex of this compound bound to its target, an MD simulation can validate the docking pose and assess its stability. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are directly involved in the interaction with the ligand. nih.gov Studies on isoindole derivatives have used MD simulations to confirm the stability of docking-predicted binding modes and to analyze the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govresearchgate.net
Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking scores provide a useful estimate, more rigorous methods are often needed for higher accuracy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from MD simulation trajectories. nih.govnih.gov
These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies, solvation free energies, and conformational entropy upon ligand binding. plos.org The solvation energy is typically split into polar and non-polar components. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.govfrontiersin.org
| Energy Component | Value (kJ/mol) | Contribution |
| Van der Waals Energy (ΔE_vdW) | -185.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -45.2 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +90.8 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_nonpol) | -12.4 | Favorable |
| Binding Free Energy (ΔG_bind) | -152.3 | Overall Favorable |
Table 3: Example of MM/PBSA Binding Free Energy Decomposition. This table shows a hypothetical breakdown of the energy components contributing to the total binding free energy for a ligand-protein complex.
In Silico Screening and Virtual Library Design for Novel Octahydro-1H-isoindole Derivatives
The foundation of modern computational drug discovery lies in the ability to rapidly screen vast numbers of virtual compounds against a biological target. This process begins with the design of a virtual library, a collection of digital molecules derived from a common chemical scaffold. For the this compound core, a virtual library can be constructed by systematically adding a variety of substituents at specific positions on the octahydro-1H-isoindole ring system.
The design of such a library is a strategic process. It often involves the use of established synthetic reactions performed in silico on a set of chosen building blocks. For instance, the primary amine group at the C5 position of the scaffold serves as an excellent chemical handle for derivatization. Virtual reactions, such as amide bond formation with a diverse collection of carboxylic acids or reductive amination with various aldehydes and ketones, can generate a large and structurally diverse library of potential drug candidates. This "chemical hybridization" approach, combining the octahydro-1H-isoindole scaffold with other pharmacophoric fragments, allows for the exploration of a wide chemical space. researchgate.net
Once the virtual library is generated, each molecule is subjected to a filtering process based on key physicochemical properties. These properties, often guided by principles like Lipinski's Rule of Five, help to ensure that the designed molecules have drug-like characteristics, such as good oral bioavailability. Properties like molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors are calculated for each derivative. Molecules that fall outside the desired ranges are eliminated, enriching the library with compounds that have a higher probability of success in later developmental stages.
The subsequent step is virtual screening, where the filtered library is docked into the three-dimensional structure of a target protein. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, typically expressed as a docking score. nih.gov This allows for the ranking of all compounds in the library, prioritizing those with the most favorable predicted interactions for synthesis and experimental testing.
Table 1: Illustrative Subset of a Virtual Library Based on the this compound Scaffold
This table shows a representative sample of virtual compounds generated from the this compound core. The calculated properties are used to filter the library for drug-like candidates before molecular docking studies.
| Compound ID | R-Group (Modification at 5-amino position) | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| ISO-001 | Acetyl | 196.29 | 1.5 | 1 | 2 |
| ISO-002 | Benzoyl | 258.36 | 2.8 | 1 | 2 |
| ISO-003 | 4-Chlorobenzoyl | 292.80 | 3.5 | 1 | 2 |
| ISO-004 | Furan-2-carbonyl | 248.32 | 1.9 | 1 | 3 |
| ISO-005 | Cyclohexylcarbonyl | 264.41 | 3.2 | 1 | 2 |
Analysis of Electrostatic Potential Surfaces and Molecular Descriptors in Activity Correlation
To refine the selection of promising candidates and to build predictive models, researchers turn to more detailed computational analyses, such as the examination of molecular electrostatic potential (MEP) surfaces and the calculation of various molecular descriptors.
The MEP is a valuable tool for understanding the electronic characteristics of a molecule and predicting its non-covalent interactions. researchgate.net It is plotted onto the molecule's van der Waals surface, using a color spectrum to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact with positive charges. Conversely, regions of positive potential (colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negative charges. researchgate.net For this compound and its derivatives, analyzing the MEP surface helps to visualize how modifications to the structure alter its charge distribution, thereby influencing how it will bind to the amino acid residues in a protein's active site. nih.gov The distribution of electrostatic potential is a key factor in molecular recognition. nih.gov
Beyond the visual insights from MEP, quantitative structure-activity relationship (QSAR) studies provide a mathematical framework for correlating a molecule's structural properties with its biological activity. nih.gov This is achieved by calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model. These descriptors encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties.
For isoindole and related heterocyclic systems, relevant descriptors often include those related to surface area and charge distribution. For example, van der Waals surface area descriptors subdivided by properties like hydrophobicity (Q_VSA_HYD) or partial charge (PEOE_VSA) have been shown to be important in QSAR models for similar scaffolds. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of newly designed compounds without the need for initial synthesis and testing, further streamlining the discovery process.
Table 2: Representative Molecular Descriptors for a Hypothetical Series of Octahydro-1H-isoindole Derivatives for QSAR Analysis
This table illustrates the types of descriptors that would be calculated for a series of compounds to build a QSAR model. The variation in descriptor values reflects the structural changes across the series, which would then be correlated with experimentally determined biological activity.
| Compound ID | pIC50 (Hypothetical) | SlogP_VSA7 (Hydrophobic Surface Area) | Q_VSA_PNEG (Negative Polar Surface Area) | PEOE_VSA+1 (Positive Partial Surface Area) | Molecular Volume (ų) |
| ISO-001 | 5.2 | 12.5 | 45.1 | 28.3 | 205.4 |
| ISO-002 | 6.5 | 25.8 | 42.7 | 30.1 | 260.1 |
| ISO-003 | 7.1 | 30.1 | 43.5 | 31.5 | 285.6 |
| ISO-004 | 6.8 | 18.9 | 55.3 | 29.5 | 252.3 |
| ISO-005 | 6.3 | 35.6 | 44.2 | 28.9 | 275.8 |
Analytical Method Development and Validation for Research Applications of 2 Methyl Octahydro 1h Isoindol 5 Amine
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification
The unique structural attributes of 2-methyl-octahydro-1H-isoindol-5-amine, a saturated heterocyclic compound featuring both a secondary and a primary amine, necessitate a tailored approach to the development of analytical chromatographic methods. The absence of a significant chromophore in its structure presents a primary challenge for conventional detection techniques.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Octahydro-1H-isoindol-5-amine and its Derivatives
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds. However, the successful application of HPLC for this compound and its parent compound, octahydro-1H-isoindol-5-amine, hinges on strategic choices in stationary and mobile phases, as well as detection strategies.
The separation of this compound and its potential impurities by HPLC is optimally achieved using reversed-phase chromatography. A C18 stationary phase is a common starting point, providing a hydrophobic surface for interaction. Due to the basic nature of the amine functional groups, peak tailing can be a significant issue. To mitigate this, the use of a high-purity, end-capped C18 column is recommended.
The mobile phase composition is critical for achieving adequate retention and symmetrical peak shapes. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. To improve peak shape and retention of the basic analytes, the addition of a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to suppress the ionization of silanol groups on the stationary phase and to protonate the amine analytes. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, would likely be required to elute the compound of interest and any related substances with varying polarities.
For structurally similar heterocyclic amines, a mobile phase of hexane-1 sulfonic acid sodium salt monohydrate and methanol has been used with a gradient flow.
Table 1: Illustrative HPLC Method Parameters for Amine Separation
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses silanol activity and protonates amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | To separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
This table presents a hypothetical starting point for method development based on the analysis of similar compounds.
The aliphatic and saturated nature of this compound means it lacks a chromophore that absorbs light in the typical UV/VIS detector range (200-400 nm). This makes direct UV/VIS detection challenging and likely to yield low sensitivity.
To overcome this limitation, several strategies can be employed:
Low Wavelength UV Detection: Amines can sometimes be detected at very low wavelengths (e.g., < 210 nm), although this approach is often plagued by interference from mobile phase components and other impurities.
Pre-column or Post-column Derivatization: A more robust approach is to introduce a chromophore into the molecule through a chemical reaction. Derivatizing agents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenyl isothiocyanate react with primary and secondary amines to form highly UV-active or fluorescent derivatives. rsc.org This significantly enhances detection sensitivity. For instance, derivatization with 2-naphthalenesulfonyl chloride has been successfully used for the HPLC analysis of secondary amines. nih.gov
Mass Spectrometry (MS) Coupling: The most powerful detection strategy is coupling the HPLC system to a mass spectrometer (LC-MS). MS detection does not rely on the chromophoric properties of the analyte but rather on its mass-to-charge ratio. This provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target compound and its impurities. For heterocyclic amines, LC-MS/MS has proven to be a highly effective analytical technique. nih.govjfda-online.com
Table 2: Comparison of Detection Strategies for this compound
| Detection Method | Advantages | Disadvantages |
|---|---|---|
| Low Wavelength UV | Simple, no sample modification needed. | Low sensitivity, high potential for interference. |
| Derivatization with UV/VIS or Fluorescence | High sensitivity and selectivity. | Additional sample preparation step, potential for side reactions. |
| Mass Spectrometry (LC-MS) | High sensitivity and selectivity, provides structural information. | Higher equipment cost and complexity. |
This interactive table allows for a comparison of the different detection methods.
Chiral Chromatography for Enantiomeric Purity Determination of Stereoisomers
The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. In a research context, it is crucial to be able to separate and quantify these enantiomers to understand their distinct biological activities. Chiral HPLC is the most common technique for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective. researchgate.netyakhak.org These CSPs can offer a wide range of selectivities for various chiral compounds. The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. The choice of the alcohol and its concentration can significantly impact the resolution of the enantiomers.
Table 3: Potential Chiral HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Chiral Stationary Phase | Cellulose or Amylose-based CSP (e.g., Chiralpak series) | Proven effectiveness for a broad range of chiral separations, including amines. researchgate.net |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine | Non-polar mobile phase for normal-phase chiral chromatography. Diethylamine is added to improve peak shape of basic analytes. |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure good separation efficiency. |
| Detection | UV at low wavelength or coupled with MS | As the underivatized compound lacks a strong chromophore. |
This table provides a starting point for developing a chiral separation method.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of amines by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte.
Common derivatization techniques for amines for GC analysis include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine groups to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule less polar and more volatile.
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form stable and volatile acyl derivatives.
Once derivatized, the compound can be analyzed on a standard non-polar or moderately polar capillary GC column, such as a 5% phenyl-methylpolysiloxane. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). While some underivatized amines can be analyzed on specialized amine-specific columns, derivatization is the more common approach for robust and reproducible results. chromforum.org
Method Validation Protocols for Academic Research Rigor
While the full extent of regulatory method validation may not always be necessary in an academic research setting, a systematic validation of the analytical method is crucial to ensure the reliability and reproducibility of the research findings. tandfonline.com The validation should be fit for the intended purpose of the research.
Key validation parameters for an analytical method in a research context include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as starting materials, byproducts, or degradation products. This is often assessed by analyzing a placebo mixture and by forced degradation studies.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration (a certified reference material, if available) or by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are important for determining trace impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.
Table 4: Typical Acceptance Criteria for Method Validation in a Research Setting
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability parameters are met after minor changes. |
These criteria can be adjusted based on the specific requirements of the research.
By systematically developing and validating analytical methods according to these principles, researchers can ensure the generation of high-quality, reliable data for the novel compound this compound, thereby supporting the scientific rigor of their investigations.
Precision and Accuracy Assessment in Analytical Quantification
Precision and accuracy are critical parameters in the validation of any quantitative analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the test results obtained by the method to the true value.
In the context of quantifying this compound, a high-performance liquid chromatography (HPLC) method might be developed. The precision of this method would be assessed at two levels: repeatability and intermediate precision. Repeatability (intra-assay precision) is evaluated by analyzing multiple replicates of a sample on the same day, with the same equipment and by the same analyst. Intermediate precision is determined by repeating the analysis on different days, with different analysts and/or different equipment.
The accuracy of the method would be determined by spike recovery experiments, where known amounts of this compound are added to a sample matrix and the percentage of the analyte recovered is calculated.
Interactive Data Table: Precision and Accuracy of a Hypothetical HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |
| 10 | 1.8 | 2.5 | 98.5 |
| 50 | 1.5 | 2.2 | 101.2 |
| 100 | 1.2 | 1.9 | 99.8 |
Linearity and Range Determination for Analytical Assays
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the assay of an active substance, the minimum specified range is typically 80 to 120 percent of the test concentration europa.eu.
To establish the linearity of an assay for this compound, a series of standard solutions of the compound at different concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in HPLC) is then plotted against the concentration of the analyte. A linear relationship is typically confirmed if the correlation coefficient (r²) is close to 1. For the establishment of linearity, a minimum of five concentrations is generally recommended europa.eu.
Interactive Data Table: Linearity of a Hypothetical HPLC Method for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 5 | 15023 |
| 10 | 30150 |
| 25 | 75420 |
| 50 | 150800 |
| 100 | 301550 |
| Linearity Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 5 - 100 µg/mL |
Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For trace analysis of this compound, determining the LOD and LOQ is essential. These parameters can be established based on the signal-to-noise ratio, where the LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ is defined as a signal-to-noise ratio of 10:1.
Interactive Data Table: LOD and LOQ for a Hypothetical HPLC Method for this compound
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Robustness and Specificity Evaluation of Developed Methods
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity would be demonstrated by showing that the analytical method is not affected by the presence of potential impurities or related compounds. This can be achieved by spiking the sample with these interfering substances and observing the method's ability to separate and accurately quantify the target analyte.
Spectroscopic and Spectrometric Techniques for Advanced Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the structure of organic molecules. For a compound like this compound, which contains multiple stereocenters, NMR is invaluable for determining its stereochemistry and regiochemistry.
One-dimensional NMR techniques such as ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule. The stereochemical arrangement of the substituents can often be determined through the analysis of coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
Mass Spectrometry (MS) for Elucidation of Reaction Products and Metabolites
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for the identification and quantification of known and unknown compounds. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a dominant tool for the identification of metabolites and reaction products nih.gov.
In the study of this compound, MS can be employed to identify products formed in chemical reactions or metabolites generated in biological systems. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern, which can be used to elucidate the structure of the molecule. This technique is particularly useful for distinguishing between isomers and identifying the sites of metabolic modification. The identity of reaction products and metabolites can be established through techniques like mass spectrometry nih.gov.
Future Directions and Emerging Research Avenues for Octahydro 1h Isoindol 5 Amine Chemistry and Biology
Expansion of Chemical Space through Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) represents a powerful strategy to rapidly generate a wide array of structurally diverse molecules from a common starting material. Applying DOS principles to the octahydro-1H-isoindol-5-amine core is a key future direction for unlocking its full potential. The synthesis of saturated nitrogen heterocycles, which are prevalent in biologically active molecules, can be achieved through various innovative methods. researchgate.netnih.gov
Future synthetic efforts will likely focus on multicomponent reactions, such as the Ugi reaction, which allows for the introduction of multiple points of diversity in a single step. nih.gov This approach can be used to modify side chains on the isoindolinone scaffold, a related chemical structure, to produce a diverse set of compounds efficiently. nih.gov Furthermore, domino reactions that combine multiple transformations in one pot, such as the aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction, can create complex, angularly fused polycyclic systems from simple precursors.
Another promising avenue is the use of catalyst-controlled reactions to introduce stereochemical diversity. By employing chiral catalysts, chemists can selectively generate different stereoisomers of octahydro-1H-isoindol-5-amine derivatives, which can exhibit distinct biological activities. The exploration of novel cyclization strategies will also be crucial for accessing unique ring systems and expanding the chemical space around this scaffold.
Exploration of Novel Biological Targets for the Octahydro-1H-isoindol-5-amine Scaffold
While the biological activities of 2-methyl-octahydro-1H-isoindol-5-amine itself are not extensively documented in publicly available research, the broader class of isoindoline (B1297411) derivatives has shown a remarkable range of pharmacological effects. researchgate.net This suggests that derivatives of the octahydro-1H-isoindol-5-amine scaffold could modulate a variety of novel biological targets. Future research will be directed towards screening libraries of these compounds against a wide panel of targets to uncover new therapeutic opportunities.
Table 1: Potential Biological Target Classes for Octahydro-1H-isoindol-5-amine Derivatives
| Target Class | Potential Therapeutic Area | Rationale Based on Related Scaffolds |
| G-Protein Coupled Receptors (GPCRs) | CNS disorders, metabolic diseases | GPCRs are the largest class of drug targets, and novel ligands are constantly sought for various therapeutic indications. nih.govnih.govfrontiersin.org |
| Kinases | Oncology, inflammatory diseases | Kinase inhibitors are a major class of therapeutics, and scaffolds like 7-azaindole (B17877) have proven to be effective hinge binders. nih.govnih.govchemicalbook.com The octahydro-1H-isoindole core could serve as a novel scaffold for kinase inhibitor design. |
| Ion Channels | Cardiovascular diseases, neurological disorders | Isoindolinone derivatives have been identified as potent blockers of the Kv1.5 potassium channel, indicating the potential of the broader isoindoline scaffold to modulate ion channel activity. nih.govbiosynth.comnih.goviscabiochemicals.com |
The exploration of these and other target classes will be facilitated by high-throughput screening campaigns and phenotypic screening approaches. By testing compounds in disease-relevant cellular models, researchers can identify novel biological activities without a preconceived target, opening up new avenues for investigation.
Development of Chemical Probes for Target Identification and Validation
A critical step in modern drug discovery is the validation of novel biological targets. High-quality chemical probes—potent, selective, and cell-permeable small molecules—are invaluable tools for this purpose. nih.govnih.gov The development of chemical probes based on the octahydro-1H-isoindol-5-amine scaffold will be a key research direction.
To create effective probes, derivatives of the scaffold will be functionalized with moieties that allow for target identification, such as photo-affinity labels or "click chemistry" handles. These functionalized probes can then be used in chemoproteomics experiments to identify their direct binding partners in a cellular context. This approach can help to elucidate the mechanism of action of bioactive compounds and validate new drug targets.
The design of these probes will require a careful balance between maintaining the biological activity of the parent molecule and incorporating the necessary chemical reporter groups. Structure-activity relationship (SAR) studies will be essential to guide the design and synthesis of these crucial research tools.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to the octahydro-1H-isoindol-5-amine scaffold to accelerate the design-make-test-analyze cycle.
In Silico Screening: AI/ML algorithms can be used to virtually screen large libraries of virtual octahydro-1H-isoindol-5-amine derivatives against models of biological targets, prioritizing the most promising compounds for synthesis. nih.govnih.gov
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. simulations-plus.comresearchgate.netnih.govnih.govyoutube.com
De Novo Design: Generative AI models can design entirely new octahydro-1H-isoindol-5-amine derivatives with desired properties, expanding the accessible chemical space beyond what might be conceived through traditional medicinal chemistry approaches.
By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible derivatives and focus resources on the most promising candidates.
Multi-Omics Approaches in Elucidating Biological Impact of Octahydro-1H-isoindol-5-amine Derivatives
To gain a comprehensive understanding of the biological effects of novel octahydro-1H-isoindol-5-amine derivatives, multi-omics approaches will be indispensable. These technologies allow for the simultaneous measurement of multiple types of biological molecules, providing a systems-level view of cellular responses to a compound.
Proteomics: By analyzing changes in the proteome of cells treated with a compound, researchers can identify downstream effects on signaling pathways and cellular processes. nih.govbiorxiv.org This can provide valuable insights into the compound's mechanism of action and potential off-target effects.
Metabolomics: Metabolomic profiling can reveal how a compound alters cellular metabolism, identifying key metabolic pathways that are modulated.
Transcriptomics: Analyzing changes in gene expression can further elucidate the cellular pathways affected by a compound.
The integration of these different "omics" datasets will provide a holistic picture of the biological impact of octahydro-1H-isoindol-5-amine derivatives, aiding in the identification of biomarkers of drug response and potential toxicity liabilities.
Q & A
What are the recommended methods for synthesizing 2-methyl-octahydro-1H-isoindol-5-amine, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis of this compound typically involves cyclization and reduction steps. A common approach includes:
- Cyclization : Using isoindole precursors with methylamine under acidic conditions to form the bicyclic core.
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to saturate the isoindole ring system, yielding the octahydro structure .
Optimization Strategies : - Temperature Control : Lower temperatures (0–5°C) during cyclization minimize side reactions.
- Catalyst Selection : Palladium on carbon (Pd-C) with high surface area improves hydrogenation efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps .
How can the purity and structural integrity of this compound be validated using spectroscopic techniques?
Basic Research Focus
Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and detect impurities. For example, methyl group protons appear as singlets (~δ 1.2–1.5 ppm), while amine protons show broad peaks (~δ 1.8–2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₆N₂, theoretical m/z 152.1314) and rule out brominated contaminants (common in misannotated datasets) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>95%) .
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?
Advanced Research Focus
Contradiction Analysis :
- Docking vs. Binding Assays : If computational models predict strong binding to serotonin receptors (e.g., 5-HT₁A) but experimental EC₅₀ values are weak, consider:
- Validation : Cross-check with competitive radioligand assays using tritiated serotonin analogs to quantify receptor occupancy .
How can the stereochemical configuration of this compound be determined using X-ray crystallography, and what challenges arise due to its octahydro structure?
Advanced Research Focus
Methodology :
- Crystal Growth : Use slow evaporation with chiral resolving agents (e.g., tartaric acid derivatives) to obtain enantiopure crystals .
- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve overlapping electron densities in the saturated ring system.
Challenges : - Disorder : The octahydro structure may lead to positional disorder in the methyl and amine groups. Mitigate with low-temperature data collection (100 K) .
- Twinned Crystals : Use SHELXL for refinement, which robustly handles twinning and partial occupancy .
What pharmacological targets are hypothesized for this compound, and how can target engagement be experimentally validated?
Advanced Research Focus
Hypothesized Targets :
- Monoamine Transporters : Structural similarity to indoleamines suggests potential interaction with SERT (serotonin transporter) or DAT (dopamine transporter) .
Validation Methods : - Radiolabeled Uptake Assays : Use [³H]-5-HT in HEK293 cells expressing SERT to measure inhibition constants (Kᵢ).
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptors) in neuronal cultures .
What approaches are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Focus
SAR Strategies :
- Derivatization : Synthesize analogs with substituents at the 5-amine (e.g., alkylation, acylation) and evaluate bioactivity shifts .
- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity data from in vitro assays .
- Fragment-Based Screening : Identify critical pharmacophores via X-ray crystallography of ligand-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
